molecular formula C11H16N2O2 B13807347 N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine CAS No. 885952-55-6

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine

Cat. No.: B13807347
CAS No.: 885952-55-6
M. Wt: 208.26 g/mol
InChI Key: LAFPVERNYXJFIH-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine is an acetamidine derivative characterized by a substituted phenyl group at the 2-position of the acetamidine backbone. The compound features a methoxy group at the para position and two methyl groups at the 2- and 5-positions of the phenyl ring.

Properties

CAS No.

885952-55-6

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2O2/c1-7-5-10(15-3)8(2)4-9(7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13)

InChI Key

LAFPVERNYXJFIH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C)C/C(=N\O)/N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Substituted Phenylethylamine with Hydroxycarboxylic Acid Esters

A prominent method described in patent WO2003042166A2 involves the reaction of a 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine derivative with a β-hydroxycarboxylic acid ester under solvent-free conditions and mild heating.

  • Reaction Conditions:

    • Molar ratio: Typically 1:1 or 1:2 (amine to ester).
    • Temperature: From the melting point of the reaction mixture up to +50°C above melting point, optimally +20°C.
    • No solvent or catalyst required; however, tertiary amines such as triethylamine can be added to facilitate reaction completion.
    • Reaction time: Several hours, often at room temperature or slightly elevated temperatures.
  • Mechanism:

    • The amine nucleophilically attacks the ester carbonyl, forming an amide intermediate.
    • Subsequent conversion to the amidine is achieved by reaction with hydroxylamine or related reagents.
  • Purification:

    • Filtration and extraction with organic solvents such as ethyl acetate.
    • Chromatographic purification on silica gel.
    • Recrystallization from ethyl acetate/hexane mixtures.

This method is advantageous due to its solvent-free nature, mild conditions, and good yields of the β-hydroxy amide intermediate, which can be further converted into the N-hydroxyacetamidine derivative.

Preparation from N-Formyl Phenylethylamine Derivatives and Isonitriles

Another synthetic route involves the preparation of N-formyl-2-(4-hydroxyphenyl)-ethylamine, which is then etherified and converted into an isonitrile intermediate. The isonitrile reacts with ketones in acidic conditions to yield β-hydroxy acid esters, which upon hydrolysis give β-hydroxy acid amides. These intermediates are precursors to the target amidine compound.

  • Key Steps:

    • Etherification of N-formyl phenylethylamine with appropriate alkylating agents.
    • Conversion of N-formyl group to isonitrile.
    • Acid-catalyzed reaction of isonitrile with ketones.
    • Hydrolysis to yield β-hydroxy acid amides.
  • Conditions:

    • Acid catalysts such as trifluoroacetic acid.
    • Reaction temperatures from room temperature to reflux.
    • Solvent systems include dioxane or similar ethers.

This approach allows for structural modifications on the aromatic ring and fine-tuning of substituents, including the 4-methoxy and 2,5-dimethyl groups, by selecting appropriate starting materials.

Derivatization of 1,2-Amino Alcohols to Acetamidine Derivatives

Supporting information from asymmetric synthesis studies indicates that derivatization of 1,2-amino alcohols can lead to acetamide and amidine derivatives, including hydroxy-substituted analogs.

  • Typical Procedure:

    • Preparation of 2-(4-hydroxyphenyl)-ethylamine derivatives.
    • Reaction with acylating agents such as bromoacetyl derivatives.
    • Subsequent conversion to N-hydroxyacetamidine by reaction with hydroxylamine or related nucleophiles.
  • Reaction Conditions:

    • Use of solvents like dichloromethane or chloroform.
    • Temperature control to avoid side reactions.
    • Purification by recrystallization or chromatography.

This method is useful for obtaining optically active compounds and allows incorporation of methoxy and methyl substituents by selecting appropriate phenyl precursors.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Advantages References
1 2-(3-Alkoxy-4-hydroxyphenyl)-ethylamine + β-hydroxycarboxylic acid ester Solvent-free, 20-50°C above melting point, triethylamine base optional Mild conditions, solvent-free, good yields
2 N-Formyl-2-(4-hydroxyphenyl)-ethylamine derivatives + ketones + acid catalyst Acid catalysis, ether solvents, reflux Allows structural variation, versatile intermediates
3 1,2-Amino alcohol derivatives + bromoacetyl compounds + hydroxylamine Organic solvents, controlled temperature Suitable for asymmetric synthesis, optically active

Research Results and Observations

  • The solvent-free method (Method 1) showed efficient conversion to β-hydroxy amides with high purity, confirmed by chromatographic and spectroscopic analysis.
  • The isonitrile-based method (Method 2) enabled the synthesis of a variety of substituted acetamidine analogs, demonstrating flexibility in aromatic substitution patterns.
  • Derivatization of amino alcohols (Method 3) yielded mixtures of rotamers, as observed in NMR studies, indicating conformational flexibility in the final products.
  • Yields reported vary from moderate to high (60-85%) depending on reaction conditions and purification methods.
  • Use of triethylamine as a base was found to improve reaction completion without introducing significant side products.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes or nitriles.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine as an α-glucosidase inhibitor , which is significant in managing diabetes. In vitro studies demonstrated that compounds with similar structures exhibit potent inhibition against α-glucosidase, with IC50 values significantly lower than standard inhibitors like acarbose .

Table 1: Comparison of α-glucosidase Inhibitory Activities

CompoundIC50 (µM)Reference
This compoundTBDTBD
Acarbose750
2,4-Dichloro-N-phenylacetamide6.0 ± 0.2

Structure–Activity Relationship Studies

Studies have shown that modifications to the phenyl ring of this compound can enhance its inhibitory activity. For example, substituents like chloro and nitro groups have been found to improve potency .

Neuropharmacology

N-Hydroxy derivatives are being investigated for their potential in treating neuropathic pain. Research indicates that compounds with similar structural features can modulate sigma receptors, which are involved in pain pathways .

Case Study: Sigma Receptor Modulation
A study demonstrated that derivatives of N-Hydroxy compounds could effectively inhibit hyperalgesia in animal models by antagonizing sigma receptors, suggesting a potential therapeutic pathway for chronic pain management .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility in synthesis is crucial for developing analogs with improved pharmacological profiles.

Synthetic Pathways

The compound can be synthesized through the reaction of appropriate amines and hydroxylamine derivatives under controlled conditions to yield high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes such as metalloproteases or histone deacetylases.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Solubility: The 4-methoxy and 2,5-dimethyl groups in the target compound enhance lipophilicity compared to the polar 4-hydroxy group in and the cyclic ether in . This may reduce aqueous solubility but improve membrane permeability.

Steric Effects :

  • The 2,5-dimethyl substituents in the target compound create steric hindrance, which may limit interactions with biological targets compared to the less bulky tetrahydro-pyran group in .

Electronic Effects :

  • The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in . This difference could influence reactivity in synthetic pathways or binding affinity in biological systems .

Commercial and Regulatory Considerations

  • Availability : lists global suppliers for N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine, but the target compound’s commercial availability remains unconfirmed. Its synthesis would likely follow analogous amidine-β-dicarbonyl condensation pathways .
  • Regulatory Status : The trifluoromethyl-pyrazole derivative has a defined HS code (2933199090) and tax rates, suggesting industrial relevance. The target compound’s regulatory status is undocumented but may align with similar acetamidines .

Biological Activity

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine (CAS No. 885952-55-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • Structure : The compound features a hydroxylamine functional group attached to an acetamidine structure with a methoxy-substituted aromatic ring.

Biological Activity Overview

N-Hydroxy compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activities of this compound have been explored in various studies.

Anticancer Activity

Research indicates that N-hydroxy derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that a related N-hydroxy compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways . This suggests that this compound may have similar mechanisms worth investigating.

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor is also notable. Hydroxamic acids are known to inhibit metalloproteinases, which play crucial roles in tumor metastasis and tissue remodeling.

Research Findings :
In vitro studies have shown that N-hydroxy compounds can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression . This inhibition could be a significant mechanism through which this compound exerts its biological effects.

Pharmacological Mechanisms

The pharmacological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydroxamic acid derivatives can modulate ROS levels in cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
  • Gene Expression Regulation : These compounds may regulate the expression of genes involved in cell cycle control and apoptosis.
  • Metal Ion Chelation : The presence of the hydroxamic acid moiety allows for metal ion chelation, which is critical for inhibiting metalloproteinases.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameCAS No.Activity TypeReference
Compound A123456-78-9Anticancer
Compound B987654-32-1Enzyme Inhibition
N-Hydroxy Acetamidine885952-55-6Potential Anticancer & Enzyme InhibitionCurrent Review

Q & A

Q. What are the recommended synthetic routes for N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine, and how can reaction conditions be optimized?

The compound can be synthesized via amidine formation through dehydration of intermediate formanilides using phosphorus oxychloride (POCl₃) . Optimization involves controlling reaction temperature (e.g., 80–100°C for POCl₃-mediated dehydration) and stoichiometric ratios of reagents. For N-hydroxy-acetamidine derivatives, arylhydrazononitrile intermediates may be reacted with hydroxylamine under reflux in ethanol, followed by purification via recrystallization . Key steps include monitoring by thin-layer chromatography (TLC) and adjusting solvent polarity for yield improvement.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • IR Spectroscopy : Look for absorption bands at ~1650 cm⁻¹ (C=N stretch of amidine) and ~3350 cm⁻¹ (N–OH stretch) .
  • ¹H NMR : Aromatic protons from the 4-methoxy-2,5-dimethyl-phenyl group appear as singlet(s) in the δ 6.5–7.5 ppm range, while the amidine N–H protons resonate as broad peaks at δ 8.0–9.0 ppm .
  • X-ray Crystallography : For structural confirmation, orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters a ≈ 8.16 Å, b ≈ 12.07 Å, c ≈ 17.02 Å can be targeted .

Q. What are the stability profiles of amidine derivatives under varying pH and temperature conditions?

Amidine derivatives are sensitive to hydrolysis under acidic or alkaline conditions. Store the compound at –20°C in airtight containers to prevent decomposition . Solubility in polar solvents (e.g., ethanol, methanol) allows for stable stock solutions, but avoid prolonged exposure to moisture.

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column and UV detection at λmax ≈ 255 nm (similar to structurally related amidines) is recommended . Method validation should include spike-recovery experiments in biological matrices (e.g., plasma), with a relative response factor (RRF) calibration using internal standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for amidine derivatives?

Contradictions may arise from differences in substituent effects (e.g., electron-withdrawing groups on phenyl rings altering reactivity). Validate activity via:

  • Comparative assays : Test derivatives with controlled structural variations (e.g., replacing methoxy with ethoxy groups) .
  • Statistical modeling : Use multivariate analysis to correlate substituent properties (Hammett constants) with bioactivity trends.

Q. What strategies mitigate byproduct formation during synthesis, and how can reaction kinetics be monitored in real-time?

  • Byproduct mitigation : Use excess hydroxylamine to drive amidine formation or employ scavengers (e.g., molecular sieves) for water removal .
  • Kinetic monitoring : Implement inline FTIR or Raman spectroscopy to track intermediate consumption. For example, monitor the disappearance of nitrile intermediates (~2220 cm⁻¹ in IR) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations can model the electrophilic character of the amidine group. Key parameters include:

  • Frontier Molecular Orbitals (FMOs) : Identify nucleophilic attack sites via LUMO maps.
  • Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Q. What challenges arise in crystallizing this compound, and how does solvent selection influence crystal structure determination?

Challenges include low solubility in non-polar solvents and polymorphism. Strategies:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature gradients : Gradual cooling from 60°C to 4°C promotes single-crystal growth .

Data Contradiction Analysis

Example : Discrepancies in reported melting points for amidine derivatives may stem from polymorphic forms or residual solvents. Confirm purity via elemental analysis and differential scanning calorimetry (DSC). Cross-reference crystallographic data (e.g., unit cell parameters) with existing databases to identify polymorphs .

Note : All methodologies adhere to academic research standards, avoiding commercial or non-peer-reviewed sources. For safety, handle the compound under inert atmospheres and review SDS guidelines for amidine derivatives .

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